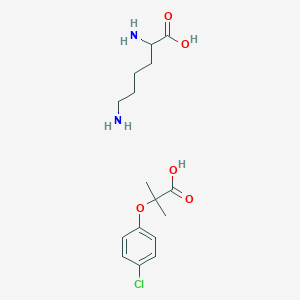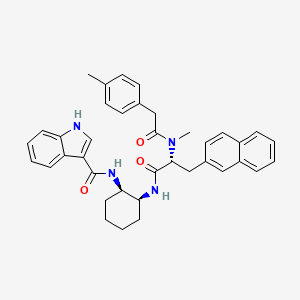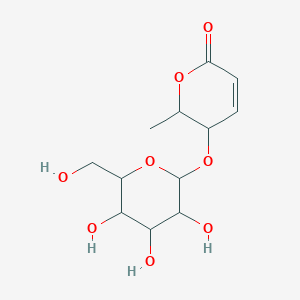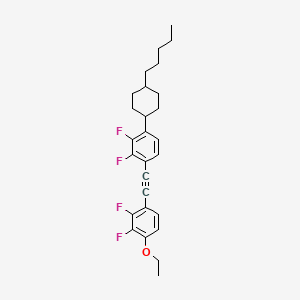
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene is a complex organic compound with the molecular formula C27H32F2O. This compound is characterized by the presence of multiple fluorine atoms and a cyclohexyl group, which contribute to its unique chemical properties. It is primarily used in advanced scientific research and industrial applications due to its specific reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethynyl Group: This involves the coupling of a phenylacetylene derivative with a suitable halogenated benzene compound under palladium-catalyzed conditions.
Introduction of the Cyclohexyl Group: The trans-4-pentylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction.
Fluorination: The final step involves the selective fluorination of the aromatic rings using a fluorinating agent such as Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems for monitoring and controlling the reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and as a component in liquid crystal displays.
Mechanism of Action
The mechanism of action of 1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene
Uniqueness
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene stands out due to its unique combination of fluorine atoms and the ethynyl group, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C27H30F4O |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[2-[2,3-difluoro-4-(4-pentylcyclohexyl)phenyl]ethynyl]-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C27H30F4O/c1-3-5-6-7-18-8-10-19(11-9-18)22-16-14-20(24(28)26(22)30)12-13-21-15-17-23(32-4-2)27(31)25(21)29/h14-19H,3-11H2,1-2H3 |
InChI Key |
HUOASQITFHLADB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)C#CC3=C(C(=C(C=C3)OCC)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-Bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol](/img/structure/B12299315.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B12299326.png)
![[2-[4-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazin-1-yl]-2-oxoethyl] 2-(dimethylamino)acetate](/img/structure/B12299330.png)
![(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine](/img/structure/B12299337.png)
![(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)

![[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate](/img/structure/B12299360.png)
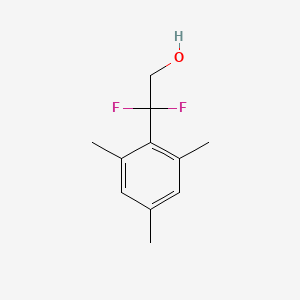
![2-aminobutanedioic acid;33-[4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12299364.png)
![4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12299367.png)

